

# Generating a CDK4-R24C Knock-in Mouse Model: Application Notes and Protocols

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: CDK4-R24C

Cat. No.: B1575497

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This document provides a comprehensive guide for the generation and characterization of a **CDK4-R24C** knock-in mouse model. The **CDK4-R24C** mutation, identified in human familial melanoma, renders the CDK4 protein insensitive to its endogenous inhibitors, such as p16INK4a, leading to uncontrolled cell proliferation.<sup>[1]</sup> This mouse model serves as a valuable in vivo tool for studying melanoma development, progression, and for the preclinical evaluation of novel therapeutic agents targeting the CDK4/p16-Rb signaling pathway. Detailed protocols for model generation using CRISPR/Cas9 technology, genotyping, and tumor analysis are provided, along with quantitative data on tumor development and a depiction of the relevant signaling pathway.

## Introduction

The cyclin-dependent kinase 4 (CDK4) is a key regulator of the cell cycle, promoting the G1-S phase transition through the phosphorylation of the retinoblastoma protein (Rb).<sup>[2][3]</sup> The activity of CDK4 is tightly controlled by inhibitors of CDK4 (INK4) proteins, including p16INK4a.<sup>[2]</sup> A specific point mutation in the CDK4 gene, resulting in an arginine to cysteine substitution at codon 24 (R24C), has been identified in families with a predisposition to melanoma.<sup>[4][5][6]</sup> This mutation abrogates the binding of p16INK4a to CDK4, leading to constitutive kinase activity and, consequently, uncontrolled cell division.<sup>[6][7]</sup>

The generation of a mouse model harboring the homologous **Cdk4-R24C** mutation provides a powerful system to investigate the *in vivo* consequences of this specific genetic alteration. These mice exhibit an increased susceptibility to spontaneous and carcinogen-induced tumors, particularly melanoma, making them an invaluable resource for cancer research and drug development.<sup>[1][7]</sup>

## I. Generation of the CDK4-R24C Knock-in Mouse Model using CRISPR/Cas9

The CRISPR/Cas9 system offers an efficient and precise method for generating knock-in mouse models. The strategy involves the co-injection of Cas9 nuclease, a single guide RNA (sgRNA) targeting the Cdk4 locus, and a single-stranded donor oligonucleotide (ssODN) containing the desired R24C mutation into mouse zygotes.

## Experimental Workflow

[Click to download full resolution via product page](#)**Figure 1:** Experimental workflow for generating **CDK4-R24C** knock-in mice.

## Protocol 1: CRISPR/Cas9-mediated Generation of CDK4-R24C Mice

### 1. sgRNA Design:

- Target the mouse Cdk4 gene (Gene ID: 12567) near the codon for Arginine 24.
- Use online design tools (e.g., CHOPCHOP, IDT's predesigned gRNAs) to identify potent and specific sgRNA sequences with a proximal Protospacer Adjacent Motif (PAM) site (NGG).[8][9][10]
- Example sgRNA Target Sequence (20 bp): 5'-GAGGAGGTGGCTCGCTGCCG-3' (targeting the region around R24). The PAM sequence is AGG.

### 2. ssODN Donor Template Design:

- Synthesize a single-stranded oligonucleotide of approximately 150-200 nucleotides.
- The ssODN should contain the desired mutation (CGC to TGC for Arginine to Cysteine) flanked by homology arms of 60-80 nucleotides identical to the wild-type sequence on either side of the target site.[11][12][13]
- Introduce silent mutations in the PAM site or sgRNA binding site to prevent re-cutting by Cas9 after successful editing.[13]
- Example ssODN Sequence: 5'-[...60-80 nt 5' homology arm...]GAGGAGGTGGCTCGCTGCTGAGG[...60-80 nt 3' homology arm...]-3' (The bold T represents the R24C mutation from CGC to TGC).

### 3. Preparation of Microinjection Mix:

- Prepare the following reagents in an RNase-free environment.
- Cas9 protein: 20 ng/μL
- sgRNA: 20 ng/μL
- ssODN: 5-20 ng/μL

- Injection Buffer: 1 mM Tris-HCl, pH 7.5; 0.1 mM EDTA.[4]
- Incubate the Cas9 protein and sgRNA at room temperature for 10-15 minutes to allow for ribonucleoprotein (RNP) complex formation before adding the ssODN.[4]

#### 4. Zygote Microinjection:

- Harvest one-cell stage zygotes from superovulated female mice (e.g., C57BL/6J strain).
- Perform cytoplasmic or pronuclear microinjection of the RNP/ssODN mix into the zygotes using standard techniques.[1][2]
- Culture the injected zygotes overnight to the two-cell stage.

#### 5. Embryo Transfer and Generation of Founder Mice:

- Transfer the viable two-cell embryos into the oviducts of pseudopregnant recipient female mice.[1]
- Allow the pregnancies to proceed to term. The resulting offspring are the F0 generation (founder mice).

#### 6. Genotyping of Founder Mice:

- At 2-3 weeks of age, obtain tail biopsies for genomic DNA extraction.
- Perform PCR amplification of the targeted Cdk4 region using primers flanking the mutation site.
- Forward Primer: 5'-GCGTGGCTGGCTATTATGGAAGG-3'[1]
- Reverse Primer: 5'-CCTTACGGGTCTTATTGTCCTCC-3'[1]
- Sequence the PCR products to identify founders carrying the R24C mutation.

#### 7. Germline Transmission:

- Breed the identified founder mice with wild-type mice to produce the F1 generation.

- Genotype the F1 offspring to confirm germline transmission of the **CDK4-R24C** allele.[8][14]

## II. Phenotypic Characterization and Tumor Analysis

Mice heterozygous or homozygous for the **Cdk4-R24C** mutation are viable and fertile.[15]

While spontaneous tumor development occurs, the incidence and latency can be significantly influenced by genetic background and exposure to carcinogens.[16][17]

### Quantitative Data on Tumor Development

The following table summarizes tumor incidence and latency data from studies on **Cdk4-R24C** mice.

| Genotype                | Treatment | Tumor Type                          | Incidence      | Mean Latency (weeks) | Reference |
|-------------------------|-----------|-------------------------------------|----------------|----------------------|-----------|
| Cdk4R24C/R 24C          | None      | Various (Pancreas, Pituitary, etc.) | 74%            | 32-40                | [16]      |
| Cdk4+/R24C              | None      | Various                             | 55%            | >40                  | [16]      |
| Cdk4R24C/R 24C          | DMBA/TPA  | Melanoma                            | High           | ~20                  |           |
| Cdk4R24C/R 24C          | DMBA/TPA  | Squamous Cell Carcinoma             | 15%            | 23                   |           |
| HGF/SF x Cdk4R24C/R 24C | None      | Spontaneous Melanoma                | ~20% by 1 year | 30-40                | [17]      |
| HGF/SF x Cdk4R24C/R 24C | DMBA/TPA  | Metastatic Melanoma                 | 100%           | <12                  | [17]      |

### Protocol 2: Tumor Monitoring and Analysis

### 1. Tumor Monitoring:

- Visually inspect the mice weekly for the appearance of skin lesions or palpable tumors.
- Measure tumor dimensions (length, width, and height) using calipers.
- Calculate tumor volume using the formula: Volume = (Length x Width<sup>2</sup>) / 2.[18]

### 2. Histopathological Analysis:

- Euthanize mice when tumors reach a predetermined size or if signs of distress are observed.
- Excise tumors and fix them in 10% neutral buffered formalin.
- Embed the fixed tissues in paraffin and section for Hematoxylin and Eosin (H&E) staining to assess tumor morphology.

### 3. Immunohistochemistry (IHC):

- Perform IHC on tumor sections to analyze the expression of relevant markers.
- Melanoma Markers: S-100, Melan-A, Tyrosinase, SOX10.[19]
- Proliferation Marker: Ki-67.
- Procedure:
  - Deparaffinize and rehydrate tissue sections.
  - Perform antigen retrieval (e.g., heat-induced epitope retrieval in citrate buffer).
  - Block endogenous peroxidase activity with 3% H<sub>2</sub>O<sub>2</sub>.
  - Block non-specific binding with blocking serum.
  - Incubate with primary antibody overnight at 4°C.
  - Incubate with a biotinylated secondary antibody.

- Incubate with streptavidin-horseradish peroxidase (HRP) conjugate.
- Develop with a chromogen substrate (e.g., DAB).
- Counterstain with hematoxylin.
- Dehydrate and mount.

### III. Molecular Analysis of the CDK4-p16-Rb Signaling Pathway

The **CDK4-R24C** mutation disrupts the normal regulation of the cell cycle. This can be confirmed by analyzing the phosphorylation status of key proteins in the CDK4-p16-Rb pathway.

#### CDK4-p16-Rb Signaling Pathway



[Click to download full resolution via product page](#)

**Figure 2:** The CDK4-p16-Rb signaling pathway and the effect of the R24C mutation.

## Protocol 3: Western Blot Analysis

### 1. Protein Extraction:

- Homogenize tumor tissue or cultured cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.
- Determine protein concentration using a BCA assay.

## 2. SDS-PAGE and Protein Transfer:

- Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.[\[20\]](#)[\[21\]](#)[\[22\]](#)[\[23\]](#)

## 3. Immunoblotting:

- Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[\[20\]](#)[\[21\]](#)[\[22\]](#)[\[23\]](#)
- Incubate the membrane with primary antibodies overnight at 4°C.
  - Primary Antibodies: anti-phospho-Rb (Ser780), anti-total Rb, anti-CDK4, anti-p16, anti-Cyclin D1, anti-β-actin (loading control).
- Wash the membrane with TBST.
- Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[\[20\]](#)[\[21\]](#)[\[23\]](#)
- Wash the membrane with TBST.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[\[23\]](#)

## Conclusion

The **CDK4-R24C** knock-in mouse model is a robust and clinically relevant tool for studying the role of deregulated cell cycle control in tumorigenesis, particularly melanoma. The detailed protocols provided herein for model generation, tumor analysis, and molecular characterization

will enable researchers to effectively utilize this model for advancing our understanding of cancer biology and for the development of targeted therapies.

**Need Custom Synthesis?**

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or Request Quote Online.*

## References

- 1. Generating CRISPR/Cas9-Derived Mutant Mice by Zygote Cytoplasmic Injection Using an Automatic Microinjector - PMC [pmc.ncbi.nlm.nih.gov]
- 2. synthego.com [synthego.com]
- 3. Optimized protocol for immunophenotyping of melanoma and tumor-bearing skin from mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sfvideo.blob.core.windows.net [sfvideo.blob.core.windows.net]
- 5. edoc.mdc-berlin.de [edoc.mdc-berlin.de]
- 6. Production of Chimeric Mice: Center for Genetic Medicine: Feinberg School of Medicine [cgm.northwestern.edu]
- 7. [PDF] Generating CRISPR/Cas9-Derived Mutant Mice by Zygote Cytoplasmic Injection Using an Automatic Microinjector | Semantic Scholar [semanticscholar.org]
- 8. Germline transmission — InfraMouse [gbiomed.kuleuven.be]
- 9. stemcell.com [stemcell.com]
- 10. idtdna.com [idtdna.com]
- 11. genscript.com [genscript.com]
- 12. flycrispr.org [flycrispr.org]
- 13. researchgate.net [researchgate.net]
- 14. Germline Testing of Chimera - Mouse Biology Program [mbp.mousebiology.org]
- 15. pnas.org [pnas.org]
- 16. Germ Line Transmission of the Cdk4R24C Mutation Facilitates Tumorigenesis and Escape from Cellular Senescence - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Rapid Growth of Invasive Metastatic Melanoma in Carcinogen-Treated Hepatocyte Growth Factor/Scatter Factor-Transgenic Mice Carrying an Oncogenic CDK4 Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Melanoma Immunohistochemistry : S-100 [webpathology.com]
- 20. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 21. origene.com [origene.com]
- 22. benchchem.com [benchchem.com]
- 23. google.com [google.com]
- To cite this document: BenchChem. [Generating a CDK4-R24C Knock-in Mouse Model: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1575497#how-to-generate-a-cdk4-r24c-knock-in-mouse-model]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)